![molecular formula C21H21N3O2 B6525938 N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 922953-22-8](/img/structure/B6525938.png)
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzyl group, a dimethylphenyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized to form the dihydropyridazinone ring. The final step involves the benzylation of the nitrogen atom to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: shares similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and dimethylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzyl group, a pyridazine ring, and an acetamide functional group, which contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related compounds demonstrated that 2-substituted N-benzyl-acetamidoacetamides possess potent anticonvulsant activity. The structure-activity relationship (SAR) analysis revealed that introducing heteroatoms at specific positions enhances efficacy. For instance:
Compound | ED50 (mg/kg) | Administration Method |
---|---|---|
N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |
N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |
Phenytoin | 6.5 (i.p.) | Intraperitoneal |
The ED50 values indicate that the derivatives of N-benzyl compounds can be comparable or superior to established anticonvulsants like phenytoin .
Anticancer Potential
Molecular docking studies have suggested that related compounds may inhibit key enzymes involved in cancer progression. For example, docking studies with EGFR tyrosine kinase indicated potential anticancer activity for similar derivatives . The following table summarizes findings from recent studies on anticancer activities:
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
N-benzyl derivative A | EGFR | 12.5 | |
N-benzyl derivative B | VEGFR | 15.0 | |
N-benzyl derivative C | PDGFR | 10.0 |
The inhibitory concentrations (IC50) demonstrate the effectiveness of these compounds against various cancer-related targets.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to N-benzyl derivatives:
- Anticonvulsant Activity Study : A comprehensive evaluation of several N-benzyl derivatives showed that structural modifications significantly influence their anticonvulsant efficacy. The study concluded that specific substitutions could enhance potency and selectivity for target receptors .
- Anticancer Activity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of N-benzyl derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting their potential as therapeutic agents .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics, alongside manageable toxicity profiles in preliminary animal models .
Properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-9-18(12-16(15)2)19-10-11-21(26)24(23-19)14-20(25)22-13-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEXADIFWXITRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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